molecular formula C11H7F2NO3S B13612381 2-[(3,4-Difluorophenoxy)methyl]-1,3-thiazole-4-carboxylicacid

2-[(3,4-Difluorophenoxy)methyl]-1,3-thiazole-4-carboxylicacid

Cat. No.: B13612381
M. Wt: 271.24 g/mol
InChI Key: IJKYKXRHUVYQCY-UHFFFAOYSA-N
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Description

2-[(3,4-Difluorophenoxy)methyl]-1,3-thiazole-4-carboxylic acid is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of various therapeutic agents . This compound is characterized by the presence of a thiazole ring substituted with a difluorophenoxy group and a carboxylic acid functional group.

Preparation Methods

The synthesis of 2-[(3,4-Difluorophenoxy)methyl]-1,3-thiazole-4-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-difluorophenol and thiazole derivatives.

    Reaction Conditions: The key step involves the formation of the thiazole ring through a cyclization reaction

    Industrial Production: Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity. .

Chemical Reactions Analysis

2-[(3,4-Difluorophenoxy)methyl]-1,3-thiazole-4-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

2-[(3,4-Difluorophenoxy)methyl]-1,3-thiazole-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: The compound is used in the development of agrochemicals, dyes, and other industrial products

Mechanism of Action

The mechanism of action of 2-[(3,4-Difluorophenoxy)methyl]-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in various biological processes.

    Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or immune response.

Comparison with Similar Compounds

2-[(3,4-Difluorophenoxy)methyl]-1,3-thiazole-4-carboxylic acid can be compared with other similar compounds to highlight its uniqueness:

Properties

Molecular Formula

C11H7F2NO3S

Molecular Weight

271.24 g/mol

IUPAC Name

2-[(3,4-difluorophenoxy)methyl]-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C11H7F2NO3S/c12-7-2-1-6(3-8(7)13)17-4-10-14-9(5-18-10)11(15)16/h1-3,5H,4H2,(H,15,16)

InChI Key

IJKYKXRHUVYQCY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OCC2=NC(=CS2)C(=O)O)F)F

Origin of Product

United States

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